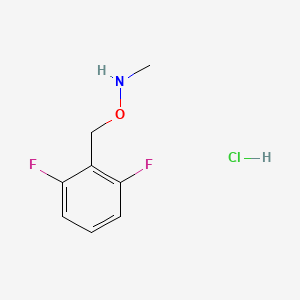
O-(2,6-Difluorobenzyl)-N-methylhydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorophenyl)methoxyamine Hydrochloride: is a chemical compound that features a methoxy group attached to a difluorophenyl ring, with a methylamine group also present
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl)methoxyamine Hydrochloride typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction where a suitable methoxy donor reacts with a difluorophenyl precursor.
Introduction of the Methylamine Group: The methylamine group can be added through a reductive amination process, where a difluorophenylmethoxy intermediate reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorophenyl)methoxyamine Hydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluorophenyl ring, potentially leading to the formation of partially or fully reduced aromatic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or methylamine can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced aromatic systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Difluorophenyl)methoxyamine Hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6-Difluorophenyl)methoxyamine Hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoroaniline: Lacks the methoxy group, leading to different reactivity and applications.
2,6-Difluorobenzylamine: Similar structure but without the methoxy group, affecting its chemical properties.
2,6-Difluorophenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior.
Uniqueness
- The presence of both methoxy and methylamine groups in 2,6-Difluorophenyl)methoxyamine Hydrochloride provides unique reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H10ClF2NO |
|---|---|
Poids moléculaire |
209.62 g/mol |
Nom IUPAC |
N-[(2,6-difluorophenyl)methoxy]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-11-12-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Clé InChI |
GYLCICVXENMKTH-UHFFFAOYSA-N |
SMILES canonique |
CNOCC1=C(C=CC=C1F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



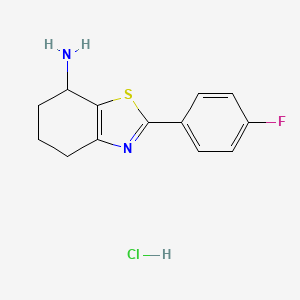
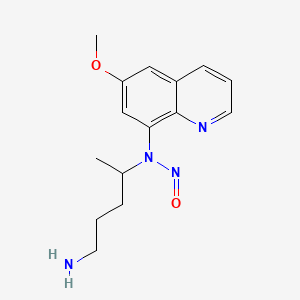
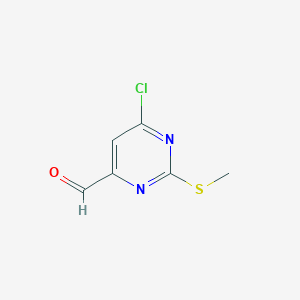
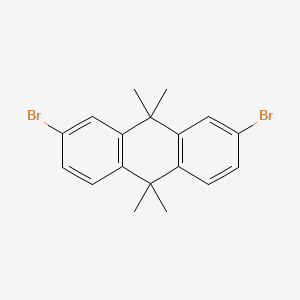

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
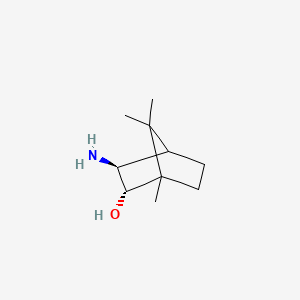
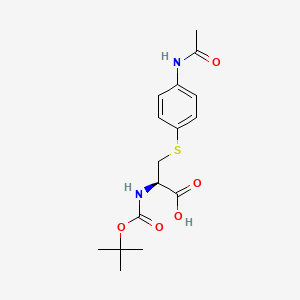
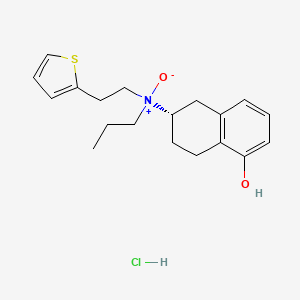
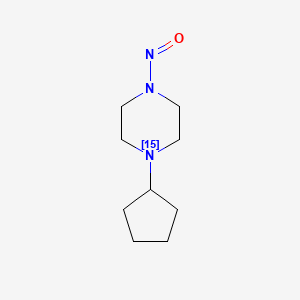

![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
